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Compound of Interest

Compound Name: Carpanone

Cat. No.: B1204028 Get Quote

For Researchers, Scientists, and Drug Development Professionals

While the natural product Carpanone has demonstrated limited intrinsic pharmacological

activity, its core structure has served as a valuable scaffold for the synthesis of novel bioactive

compounds.[1] Preliminary studies on a library of Carpanone-like molecules have identified

analogs with specific inhibitory effects on cellular trafficking pathways. This technical guide

provides an in-depth summary of the initial mechanistic studies of these Carpanone analogs,

with a particular focus on the compound designated as CLL-19, a notable inhibitor of vesicular

traffic.[1][2]

Quantitative Data Summary
The primary quantitative data from preliminary studies on Carpanone and its analog, CLL-19,

are summarized below. This data highlights the significantly greater potency of the synthesized

analog compared to the parent compound in the context of vesicular transport inhibition.

Compound
Target
Pathway

Assay IC50 Source

CLL-19

Exocytosis from

the Golgi

apparatus

VSVGts–GFP

trafficking
14 µM [1][2][3]

Carpanone
VSVGts–GFP

trafficking

VSVGts–GFP

trafficking
> 300 µM [1]
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Mechanism of Action of Carpanone Analog CLL-19
CLL-19 has been identified as a specific inhibitor of the secretory pathway, acting at the level of

the Golgi apparatus.[1] Key preliminary findings on its mechanism of action include:

Inhibition of Golgi Export: The primary effect of CLL-19 is the inhibition of protein exit from

the Golgi apparatus.[1][4] This disrupts the normal flow of newly synthesized proteins to the

plasma membrane.

Specificity of Action: The inhibitory effect of CLL-19 appears to be specific to the secretory

pathway. Studies have shown that it does not affect endocytosis of cholera toxin or

transferrin.[1] Furthermore, it does not disrupt the steady-state dynamics of the actin or

tubulin cytoskeleton.[1]

Altered Endosome Distribution: While not inhibiting transferrin uptake, CLL-19 was observed

to alter the intracellular distribution of perinuclear transferrin-containing endosomes.[1]

Cell Cycle Effects: Treatment with CLL-19 led to an enrichment of cells in the S phase of the

cell cycle, suggesting a potential link between the secretory pathway and cell cycle

progression.[1]

Experimental Protocols
The discovery and preliminary characterization of CLL-19's mechanism of action involved a

high-throughput phenotypic screen followed by more detailed cell-based assays.

1. High-Throughput Phenotypic Screen for Inhibitors of the Secretory Pathway:

Objective: To identify compounds from a Carpanone-like library that perturb the exocytic

trafficking of membrane proteins.[1]

Cell Line and Reporter: The screen utilized a cell line expressing a temperature-sensitive

mutant of the vesicular stomatitis virus glycoprotein fused to green fluorescent protein

(VSVGts–GFP).[1]

At a restrictive temperature (e.g., 40°C), the VSVGts–GFP protein is misfolded and

retained in the endoplasmic reticulum (ER).
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Upon shifting to a permissive temperature (e.g., 32°C), the protein folds correctly and

traffics through the secretory pathway (ER -> Golgi -> plasma membrane).

Screening Procedure:

Cells expressing VSVGts–GFP were seeded in multi-well plates.

The cells were incubated at the restrictive temperature to accumulate the reporter protein

in the ER.

Compounds from the Carpanone-like library were added to the wells.

The temperature was shifted to the permissive temperature to allow for synchronous

transport of the VSVGts–GFP.

After a defined period, the cells were fixed and imaged using automated fluorescence

microscopy.

Hit Identification: Compounds that caused an accumulation of the VSVGts–GFP signal in the

Golgi apparatus, indicating a blockage of Golgi export, were identified as hits. CLL-19 was a

prominent hit from this screen.[1]

2. Secondary Assays for Mechanism of Action Elucidation:

Immunofluorescence Microscopy: To assess the specificity of CLL-19's effect, treated cells

were stained for various organelles and cytoskeletal components (e.g., actin, tubulin) and

visualized by fluorescence microscopy.[1]

Endocytosis Assays: To determine if CLL-19 affected endocytic pathways, cells were treated

with the compound and then incubated with fluorescently labeled cholera toxin (a marker for

lipid raft-mediated endocytosis) or transferrin (a marker for clathrin-mediated endocytosis).

The uptake and intracellular localization of these markers were then assessed by

microscopy.[1]

Visualizations
Experimental Workflow for Identification of Carpanone Analog Inhibitors
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Workflow for Discovery of CLL-19
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Caption: A flowchart illustrating the discovery pipeline for CLL-19.

Signaling Pathway Perturbation by CLL-19
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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